Technical Monograph: Tert-butyl 2-benzylpiperazine-1-carboxylate
Technical Monograph: Tert-butyl 2-benzylpiperazine-1-carboxylate
Topic: Tert-butyl 2-benzylpiperazine-1-carboxylate Chemical Properties Format: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1]
The Privileged Chiral Scaffold for GPCR and Kinase Ligand Design[1]
Executive Summary
Tert-butyl 2-benzylpiperazine-1-carboxylate (often abbreviated as 1-Boc-2-benzylpiperazine) is a high-value chiral building block extensively utilized in modern medicinal chemistry.[1][2] As a mono-protected derivative of 2-benzylpiperazine, it offers a distinct advantage: the orthogonal differentiation of the two nitrogen atoms. The bulky tert-butoxycarbonyl (Boc) group at the sterically crowded N1 position shields it from reaction, leaving the distal N4 nitrogen free for diverse functionalization (alkylation, acylation, sulfonylation).
This scaffold is a "privileged structure" in drug discovery, serving as the pharmacophore core for numerous G-Protein Coupled Receptor (GPCR) ligands—most notably Melanocortin-4 (MC4R) agonists and Substance P antagonists —as well as HIV-1 entry inhibitors.[1] This guide provides a rigorous technical analysis of its properties, a self-validating synthetic protocol, and its application in structure-activity relationship (SAR) studies.[1]
Physicochemical Profile
The following data aggregates experimental values and high-confidence computational estimates for the (R)-enantiomer, which is the most common pharmacophoric variant.
| Property | Specification / Value |
| IUPAC Name | tert-butyl (2R)-2-benzylpiperazine-1-carboxylate |
| CAS Number | 947684-78-8 (R-isomer); 169447-70-5 (Racemic) |
| Molecular Formula | C₁₆H₂₄N₂O₂ |
| Molecular Weight | 276.38 g/mol |
| Physical State | White to off-white crystalline solid (low melting) or viscous oil |
| Melting Point | 47–49 °C (typical for Boc-piperazine carbamates) |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in water |
| pKa (Calculated) | ~8.7 (N4 amine), N1 is non-basic (carbamate) |
| Chirality | Available as (R) or (S); (R)-isomer derived from D-Phenylalanine |
Synthetic Architecture: The Orthogonal Protection Strategy
Synthesizing 1-Boc-2-benzylpiperazine requires overcoming a regioselectivity challenge.[1][3] In 2-substituted piperazines, the N4 nitrogen is less sterically hindered than the N1 nitrogen (which is adjacent to the benzyl group). Direct reaction with Boc anhydride typically yields the unwanted 4-Boc isomer.[1]
To guarantee the 1-Boc regioisomer, a "Self-Validating" protocol using orthogonal protection is required.[1]
Validated Synthetic Protocol
Objective: Synthesis of (R)-1-Boc-2-benzylpiperazine from D-Phenylalanine.
-
Cyclization (Formation of Diketopiperazine):
-
Global Reduction:
-
Reagents: LiAlH₄ (THF, reflux) or BH₃·THF.
-
Result: Reduces the diketopiperazine to (R)-2-benzylpiperazine.[1]
-
-
Regioselective Protection (The Critical Step):
-
Step A (N4 Protection): React (R)-2-benzylpiperazine with Benzyl bromide (1.0 eq) at -78°C or use Cbz-Cl under controlled conditions.[1] The less hindered N4 reacts preferentially.[1]
-
Step B (N1 Protection): Treat the N4-protected intermediate with Boc₂O (Di-tert-butyl dicarbonate) and TEA.[1] The N1 is now forced to react.
-
Step C (N4 Deprotection): Hydrogenolysis (H₂, Pd/C) removes the N4-Benzyl/Cbz group, leaving the 1-Boc-2-benzylpiperazine .[1]
-
Synthetic Workflow Diagram
Caption: Step-wise orthogonal protection strategy ensuring regiochemical purity of the N1-Boc isomer.[1]
Reactivity & Functionalization[1][7][8][9][10]
The utility of tert-butyl 2-benzylpiperazine-1-carboxylate lies in the reactivity of the free N4 amine .[1]
N4-Functionalization (Library Generation)
-
Reductive Amination: Reacts rapidly with aldehydes/ketones using STAB (Sodium triacetoxyborohydride) to install alkyl groups.[1] This is the primary route for generating "party pill" analogs (e.g., BZP derivatives) or therapeutic candidates.
-
Nucleophilic Substitution (SnAr): Reacts with chloropyrimidines or fluoronitrobenzenes.[1] Essential for kinase inhibitor synthesis where the piperazine acts as a solubility-enhancing linker.[1]
-
Amide Coupling: Standard HATU/EDC couplings attach amino acid side chains, common in peptidomimetic design.[1]
Deprotection Kinetics
The N1-Boc group is acid-labile.[1]
-
Conditions: 4M HCl in Dioxane or 20% TFA in DCM.[1]
-
Observation: Deprotection of N1 often leads to a conformational shift.[1] In the 1-Boc form, the benzyl group prefers an equatorial-like orientation to minimize steric clash with the Boc carbamate. Upon deprotection, the ring flexibility increases.
Application in Drug Discovery: MC4R Agonists
Case Study: Treating Obesity and Sexual Dysfunction The 2-benzylpiperazine scaffold is a cornerstone in the development of Melanocortin-4 Receptor (MC4R) agonists.[1]
-
Mechanism: MC4R is a GPCR involved in appetite regulation.[1] Peptide agonists (like
-MSH) have poor bioavailability.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Small Molecule Solution: Researchers replaced the central dipeptide turn of
-MSH with the rigid 2-benzylpiperazine scaffold.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
SAR Insight:
-
The 2-benzyl group mimics the side chain of D-Phenylalanine (a key residue in the endogenous ligand).[1]
-
The N4-nitrogen is derivatized with an aryl sulfonamide or acyl group to mimic the Arginine residue.[1]
-
The N1-Boc (in intermediates) allows precise installation of these groups before final deprotection or modification.[1]
-
Citation: Fotsch, C., et al. "Melanocortin subtype-4 receptor agonists containing a piperazine core..." Bioorg. Med. Chem. Lett. 2005.[1][7]
Analytical Validation (Self-Validating Data)[1]
To confirm the identity of the synthesized material, compare against these diagnostic signals.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
-
δ 7.15–7.35 (m, 5H): Aromatic protons (Benzyl group).[1]
-
δ 4.20 (br s, 1H): H2 proton (Chiral center, broadened due to carbamate rotamers).
-
δ 2.90–3.10 (m, 2H): Benzylic CH₂ (Diastereotopic, distinct doublet of doublets).
-
δ 2.60–3.00 (m, 4H): Piperazine ring protons (N4-adjacent).[1]
-
δ 1.45 (s, 9H): Boc tert-butyl group (Strong singlet, diagnostic for protection).[1]
Mass Spectrometry (ESI-MS)
-
[M+H]⁺: 277.2 m/z[1]
-
Fragment 221.1 m/z: Loss of tert-butyl group (isobutylene).[1]
-
Fragment 177.1 m/z: Loss of Boc group (free 2-benzylpiperazine).[1]
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine at N4 is sensitive to CO₂ absorption (carbamate formation) from air over time.[1]
-
Regulatory Note: While 1-benzylpiperazine (BZP, where benzyl is on Nitrogen) is a controlled substance in many jurisdictions, the 2-benzyl (carbon-substituted) isomer described here is a distinct chemical entity used primarily for research.[1] However, rigorous documentation of end-use is recommended.[1]
References
-
Fotsch, C., et al. (2005).[1][7] "Melanocortin subtype-4 receptor agonists containing a piperazine core with substituted aryl sulfonamides."[1] Bioorganic & Medicinal Chemistry Letters, 15(6), 1623-1627.[1]
-
Dyck, B., et al. (2003).[1] "Aryl piperazine melanocortin MC4 receptor agonists."[1] Bioorganic & Medicinal Chemistry Letters, 13(21), 3793-3796.[1]
-
ChemicalBook. (2024).[1][9] "1-Benzylpiperazine NMR and Properties." (Used for comparative spectral data of the scaffold).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 643495, Benzyl piperazine-1-carboxylate.[1] [1]
-
001Chemical. (2024).[1][5][9] "(R)-tert-Butyl 2-benzylpiperazine-1-carboxylate Product Specifications."
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